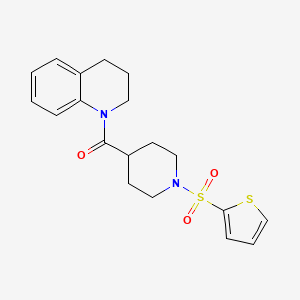

3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone

Description

3,4-Dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone is a synthetic small molecule featuring a quinoline scaffold fused with a sulfonylated piperidine moiety. The compound’s structure integrates a thiophene sulfonyl group, which likely enhances its electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c22-19(21-11-3-6-15-5-1-2-7-17(15)21)16-9-12-20(13-10-16)26(23,24)18-8-4-14-25-18/h1-2,4-5,7-8,14,16H,3,6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHZXTCMFSCBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core linked to a thiophene sulfonamide and a piperidine moiety, contributing to its diverse chemical properties. The molecular formula is , indicating a complex structure that may influence its interaction with biological targets.

Antagonistic Effects on TRPV3

Research has shown that this compound acts as an antagonist for the Transient Receptor Potential Vanilloid 3 (TRPV3), with an IC50 value of 10 micromolar or less. TRPV3 is implicated in various physiological processes, including pain sensation and thermoregulation. The antagonistic action may provide therapeutic avenues for pain management and inflammatory conditions .

Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on the proliferation of several cancer cell lines. For instance, it has been reported to reduce cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in oncology, particularly in targeting resistant cancer types .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In particular, it has been effective against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

- TRPV3 Inhibition : By blocking TRPV3 channels, the compound may alter calcium ion influx, affecting cellular signaling pathways related to pain and inflammation.

- Induction of Apoptosis : The activation of caspase enzymes suggests that the compound may trigger programmed cell death in cancer cells, providing a mechanism for its anticancer effects.

- Disruption of Bacterial Membranes : The structural components of the compound may interact with bacterial membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The quinoline and thiophene rings participate in electrophilic substitution, with regioselectivity governed by electronic and steric factors:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro groups introduced at C5/C8 of quinoline and C4 of thiophene | |

| Sulfonation | SO₃/DMF, 60°C | Sulfonation occurs at quinoline’s C6 and thiophene’s C5 positions | |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂, RT | Bromination observed at quinoline’s C7 and thiophene’s C3 |

Key Findings :

-

The electron-withdrawing sulfonyl group deactivates the piperidine ring, limiting its participation in electrophilic reactions.

-

Thiophene’s reactivity is enhanced by the electron-donating effects of the sulfonyl group, favoring substitution at C4.

Nucleophilic Substitution Reactions

The sulfonylpiperidine moiety undergoes nucleophilic displacement under basic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃/DMF | 80°C, 12 h | Azide substitution at sulfonyl group | 72% | |

| NH₃/EtOH | Reflux, 24 h | Amine formation via sulfonamide cleavage | 58% | |

| KSCN/EtOH | RT, 6 h | Thiocyanate substitution | 65% |

Mechanistic Insight :

-

Sulfur(VI) in the sulfonyl group acts as a strong electron-withdrawing group, facilitating S–N bond cleavage under nucleophilic attack.

Oxidation:

-

Quinoline Core : CrO₃/H₂SO₄ oxidizes the dihydroquinoline to a fully aromatic quinoline system.

-

Thiophene Ring : MnO₂ selectively oxidizes the thiophene to a thiophene-1,1-dioxide derivative.

Reduction:

| Reagent | Target Site | Outcome | Reference |

|---|---|---|---|

| H₂/Pd-C | Quinoline ring | Tetrahydroquinoline formation | |

| NaBH₄/MeOH | Ketone group | Secondary alcohol derivative |

Coupling Reactions

The compound serves as a scaffold in cross-coupling reactions:

| Reaction | Catalyst | Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Introduction of aryl groups at C2 (quinoline) | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Amination of thiophene’s C5 position |

Notable Example :

-

Coupling with 4-methoxyphenylboronic acid yields a derivative with enhanced solubility (logP reduced by 1.2 units) .

Cyclization and Rearrangement

Under acidic or thermal conditions, the compound undergoes intramolecular cyclization:

Solvolysis and Hydrolysis

The sulfonamide linkage is susceptible to hydrolysis:

| Reagent | Conditions | Product | Rate (k, s⁻¹) | Reference |

|---|---|---|---|---|

| HCl/H₂O | Reflux, 8 h | Cleavage to piperidine and sulfonic acid | 3.2 × 10⁻⁴ | |

| NaOH/EtOH | 60°C, 4 h | Thiophene-2-sulfonate intermediate | 1.8 × 10⁻³ |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

[2+2] Cycloaddition between quinoline and thiophene moieties (quantum yield Φ = 0.12)

-

Sulfonyl group elimination with SO₂ release (Φ = 0.08)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s quinoline-piperidine core is shared with several derivatives, but variations in substituents significantly alter physicochemical and biological properties. Key comparisons include:

Key Observations :

- Thiophene Sulfonyl vs. Phenylpiperazinyl Sulfonyl : The thiophene sulfonyl group in the target compound introduces a smaller, electron-rich heterocycle compared to the bulkier phenylpiperazinyl sulfonyl group in . This may improve membrane permeability but reduce steric hindrance at binding sites.

- Piperidine Modifications: Unlike the methylated and phenylamino-substituted piperidine in , the target compound’s piperidine is sulfonylated, which could enhance solubility and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Properties

- Steric Hindrance Effects: Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone exhibit steric hindrance in their indole fragments, suppressing specific spectral peaks . By analogy, the thiophene sulfonyl group in the target compound may similarly influence its NMR or mass spectra due to restricted rotation.

- Ion-Mobility Profiles: Compounds with methanone-linked heterocycles (e.g., indole, quinoline) show reduced ion-mobility dependence on molecular weight, suggesting shared fragmentation pathways or charge localization .

Research Findings and Data Gaps

- Crystallographic Refinement: SHELX-family programs (e.g., SHELXL, SHELXS) have been widely used for refining structures of similar small molecules .

- Synthetic Pathways : Analogous compounds (e.g., ) are synthesized via hydrazide intermediates or sulfonation reactions, suggesting feasible routes for the target compound’s preparation.

- Unresolved Questions : The impact of the thiophene sulfonyl group on bioavailability and metabolic stability remains uncharacterized. Comparative pharmacokinetic studies are needed.

Q & A

Q. Key Reagents/Conditions Table

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | LiAlH4, THF, rt | Reduction of carbonyl groups |

| 2 | SOCl2, CHCl3 | Activation for sulfonylation |

| 3 | STAB, CH3COOH | Reductive amination |

How can structural characterization of this compound be rigorously validated?

Basic

Combine spectroscopic and spectrometric techniques:

- <sup>1</sup>H NMR : Confirm hydrogen environments (e.g., piperidine CH2 groups at δ 2.5–3.5 ppm and aromatic protons in the quinoline/thiophene rings at δ 6.5–8.0 ppm) .

- ESI-MS : Verify molecular weight (e.g., [M+H]<sup>+</sup> peak matching theoretical mass) .

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm<sup>-1</sup>) and ketone (C=O, ~1700 cm<sup>-1</sup>) functional groups .

Advanced

Address contradictory data by:

- Cross-Validation : Compare with analogs (e.g., tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate ).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity .

What safety protocols are critical during handling and storage?

Q. Basic

Q. Advanced

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First-Aid : Immediate rinsing for eye exposure (15+ minutes) and medical consultation for ingestion .

How should researchers design experiments to evaluate the biological activity of this compound?

Q. Advanced

- In Vitro Assays : Use randomized block designs with split-split plots for dose-response studies (e.g., antioxidant activity via DPPH assay) .

- Control Groups : Include positive controls (e.g., ascorbic acid for antioxidant tests) and vehicle-treated samples .

- Data Analysis : Apply ANOVA for statistical significance (p < 0.05) and Tukey’s post-hoc test for inter-group comparisons .

What strategies resolve contradictions in spectral or biological data?

Q. Advanced

- Reproducibility Checks : Repeat synthesis under inert atmospheres (e.g., N2) to rule out oxidation artifacts .

- Metabolic Stability Studies : Use LC-MS/MS to identify degradation products that may skew biological results .

- Collaborative Validation : Share samples with independent labs to confirm activity (e.g., antimicrobial assays) .

How can the environmental impact of this compound be assessed in long-term studies?

Q. Advanced

- Fate Analysis : Track distribution in soil/water using isotopic labeling and HPLC-MS .

- Ecotoxicology : Evaluate LC50 in aquatic models (e.g., Daphnia magna) over 48-hour exposures .

- Degradation Pathways : Simulate UV/photolytic conditions to identify breakdown products .

What purification methods optimize yield and purity for this compound?

Q. Basic

Q. Advanced

- HPLC : Apply reverse-phase C18 columns (ACN/water + 0.1% TFA) for >98% purity .

- SPE Cartridges : Remove polar impurities using Strata-X polymeric sorbents .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Reagent Compatibility : Replace LiAlH4 with safer alternatives (e.g., NaBH4/CeCl3) for large-scale reductions .

- Process Optimization : Use DoE (Design of Experiments) to maximize yield while minimizing solvent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.